3-Hydroxydihydro-2(3H)-thiophenone

Physicochemical profiling Formulation development Environmental fate modeling

3-Hydroxydihydro-2(3H)-thiophenone (synonym: 3-hydroxythiolan-2-one) is a small-molecule heterocyclic thiophenone derivative with the molecular formula C₄H₆O₂S and a molecular weight of 118.15 g/mol. The compound belongs to the dihydrothiophenone class and features a secondary alcohol at the 3-position of the thiolactone ring.

Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
CAS No. 52703-94-3
Cat. No. B1209594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxydihydro-2(3H)-thiophenone
CAS52703-94-3
Synonyms3-hydroxydihydro-2(3H)-thiophenone
Molecular FormulaC4H6O2S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1O
InChIInChI=1S/C4H6O2S/c5-3-1-2-7-4(3)6/h3,5H,1-2H2
InChIKeyRBHHEBSCFAMFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxydihydro-2(3H)-thiophenone (CAS 52703-94-3): Core Identity for Procurement Specification


3-Hydroxydihydro-2(3H)-thiophenone (synonym: 3-hydroxythiolan-2-one) is a small-molecule heterocyclic thiophenone derivative with the molecular formula C₄H₆O₂S and a molecular weight of 118.15 g/mol . The compound belongs to the dihydrothiophenone class and features a secondary alcohol at the 3-position of the thiolactone ring [1]. Historically, it was investigated as a non-nitrogenous methionine substitute in ruminant nutrition, where its rapid degradation by rumen microorganisms was documented as a key functional characteristic [2]. The compound is listed in the MeSH Supplementary Concept database under Unique ID C008004, with its primary annotated role as a methionine substitute probe [1].

Why Dihydrothiophenone Analogs Cannot Be Casually Substituted for 3-Hydroxydihydro-2(3H)-thiophenone in Research and Development


The 3-hydroxy substituent on the thiolactone ring is not a minor structural variation; it fundamentally alters the physicochemical profile of the molecule relative to its unsubstituted parent dihydro-2(3H)-thiophenone. The hydroxyl group introduces hydrogen-bond donor capacity (1 HBD vs. 0), increases polar surface area (63 Ų vs. 42.40 Ų), and shifts the compound from moderately lipophilic (parent logP ~0.57–0.70) to hydrophilic (target logP −0.47 to −0.94), with an approximately 18-fold increase in predicted aqueous solubility . These differences directly affect partitioning behavior in biphasic systems, chromatographic retention, and bioavailability in biological models. Furthermore, the 3-hydroxy group serves as a derivatization handle—esterification to the benzoate ester (3-benzoyloxydihydro-2(3H)-thiophenone) was shown to confer resistance to rumen microbial degradation, whereas the free alcohol form was rapidly destroyed [1]. Substituting the parent compound or a regioisomeric analog therefore yields quantitatively different solubility, reactivity, and metabolic stability profiles that cannot be normalized by simple molar equivalence.

Quantitative Differentiation Evidence for 3-Hydroxydihydro-2(3H)-thiophenone Against Closest Analogs


Aqueous Solubility: ~18-Fold Increase Over the Unsubstituted Parent Dihydro-2(3H)-thiophenone

The 3-hydroxy substituent dramatically increases predicted aqueous solubility compared to the parent dihydro-2(3H)-thiophenone. This is driven by the introduction of hydrogen-bond donor capacity and increased polar surface area, which reduce logP by approximately 1.0–1.5 log units . Both values are computational estimates generated by the US EPA EPISuite (WSKOW v1.41) and ACD/Labs Percepta platform, not experimentally measured solubilities [1]. The magnitude of difference (roughly 18-fold) is sufficient to alter experimental protocols for in vitro assays, dosing solutions, and environmental partition studies.

Physicochemical profiling Formulation development Environmental fate modeling

Rumen Microbial Degradation: Free Alcohol vs. Benzoate Ester — A Binary Stability Contrast

In the foundational study by Digenis et al. (1974), 3-hydroxydihydro-2(3H)-thiophenone was incubated in vitro with live rumen microorganisms and was found to be rapidly degraded, as determined by specific GLC analysis [1]. In the same experimental system, its benzoate ester derivative, 3-benzoyloxydihydro-2(3H)-thiophenone, escaped destruction [1]. Two additional esters evaluated in the same study (methyl γ-methylmercapto-α-hydroxybutyrate and phenyl γ-methylmercapto-α-hydroxybutyrate) were also extensively destroyed [1]. The study reports qualitative outcomes (degraded vs. escaped destruction) without providing quantitative half-life or percent-degradation values in the publicly available abstract or indexed record.

Ruminant nutrition Methionine substitute Rumen bypass Metabolic stability

Environmental Persistence Profile: Predicted Ready Biodegradability with Moderate Aquatic Half-Life

Computational predictions from the US EPA EPISuite indicate that 3-hydroxydihydro-2(3H)-thiophenone is classified as readily biodegradable (BIOWIN prediction: YES) with a primary biodegradation half-life in the range of days (Biowin4 Primary Survey Model: 3.8067 days) and ultimate biodegradation in the range of weeks (Biowin3 Ultimate Survey Model: 3.0980 weeks) . The atmospheric oxidation half-life is predicted at 0.970 days (11.6 hours) based on hydroxyl radical reaction rate constants . In surface water models, the compound shows a river half-life of 112.8 hours (4.7 days) and a lake half-life of 1,321 hours (55 days) . For comparison, the parent dihydro-2(3H)-thiophenone lacks the hydroxyl substituent and is not predicted to share the same biodegradation kinetics, though direct comparative environmental fate data for the parent are not available in the accessed sources.

Environmental fate Biodegradation Persistence assessment OECD 301 readiness

Hydrogen-Bond Donor Capacity: Functional Consequence of the 3-Hydroxy Substituent for Chromatographic and Biological Behavior

The presence of the 3-hydroxy group introduces one hydrogen-bond donor (HBD = 1) and increases the topological polar surface area to 63 Ų, compared to the parent dihydro-2(3H)-thiophenone which has HBD = 0 and PSA = 42.40 Ų [1]. This structural difference is not merely incremental; it crosses a pharmacologically relevant threshold where HBD count ≥ 1 and PSA > 60 Ų are associated with altered membrane permeability and blood-brain barrier penetration predictions . For reversed-phase HPLC method development, the increased polarity predicts substantially shorter retention times (lower k′) relative to the parent under equivalent isocratic conditions, a factor that must be accounted for when adapting analytical methods from the parent compound.

Chromatographic method development QSAR modeling Drug-likeness Reversed-phase HPLC

Derivatization Potential: The 3-Hydroxy Group as a Synthetic Handle for Ester Prodrug or Protected Analog Design

The secondary alcohol at the 3-position is not merely a structural descriptor; it is the critical functional group enabling esterification to yield derivatives with altered biological stability profiles. The Digenis et al. (1974) study demonstrated this principle directly: esterification of the free 3-hydroxy group with benzoic acid produced 3-benzoyloxydihydro-2(3H)-thiophenone, which converted the compound from a rumen-degradable probe into a rumen-stable entity [1]. The parent dihydro-2(3H)-thiophenone lacks this alcohol handle and thus cannot undergo analogous esterification without prior functionalization. Homocysteine thiolactone, while structurally related, contains an amino group (pKa ~7–8) rather than a neutral alcohol, resulting in different ionization behavior at physiological pH and a different profile of derivatization chemistry (amide vs. ester bond formation) [2].

Prodrug design Rumen protection Esterification Synthetic intermediate

Evidence-Backed Application Scenarios Where 3-Hydroxydihydro-2(3H)-thiophenone Provides Demonstrable Advantage


Rumen Methionine Substitute Probe: Degradable Free-Alcohol Control in Bypass-Stability Studies

In ruminant nutrition research aimed at evaluating rumen bypass technologies, 3-hydroxydihydro-2(3H)-thiophenone serves as a positive control for rapid microbial degradation. As directly demonstrated by Digenis et al. (1974), the free alcohol form is rapidly degraded by live rumen microorganisms in vitro, establishing a baseline degradability signal against which protected analogs (e.g., its own benzoate ester, 3-benzoyloxydihydro-2(3H)-thiophenone) can be benchmarked . This binary degradable-vs.-stable contrast within the same core scaffold eliminates confounding variables introduced when comparing structurally unrelated methionine substitutes (e.g., DL-Methionine hydroxy analog free acid), enabling scaffold-specific structure-stability relationship (SSR) studies.

Aqueous-Phase In Vitro Assay Development Requiring High Solubility Thiophenone Scaffolds

For laboratories developing in vitro assays that require thiophenone-based compounds at millimolar concentrations in purely aqueous buffers (e.g., rumen fluid fermentation assays, environmental biodegradation test systems following OECD 301 guidelines), 3-hydroxydihydro-2(3H)-thiophenone is predicted to offer approximately 642,000 mg/L aqueous solubility , roughly 18-fold higher than the unsubstituted parent dihydro-2(3H)-thiophenone (~35,250 mg/L). This solubility advantage reduces or eliminates the need for organic co-solvents (e.g., DMSO, ethanol) that can inhibit microbial activity or alter partition coefficients in ecotoxicology testing. Procurement of the hydroxylated analog rather than the parent is justified when solvent-free aqueous dosing is a critical experimental design requirement.

Synthetic Intermediate for Ester-Functionalized Thiophenone Libraries

The 3-hydroxy group provides a single, well-defined synthetic handle for esterification or etherification, enabling the generation of focused compound libraries with modulated lipophilicity and biological stability. The Digenis et al. (1974) study validated this approach by demonstrating that simple benzoylation of the 3-OH group converts a rumen-degradable compound into a rumen-stable entity [1]. Researchers building structure-activity relationship (SAR) libraries around the dihydrothiophenone core should procure 3-hydroxydihydro-2(3H)-thiophenone as the universal starting material, rather than the parent dihydro-2(3H)-thiophenone, which would require de novo ring functionalization to introduce a derivatizable group.

Environmental Fate Modeling and Readily Biodegradable Reference Compound Studies

Computational predictions from the US EPA EPISuite classify 3-hydroxydihydro-2(3H)-thiophenone as readily biodegradable (BIOWIN prediction: YES), with a primary biodegradation half-life of approximately 3.8 days and a river-model half-life of 4.7 days . These predicted properties position the compound as a candidate reference material for calibrating biodegradation assays or for use in in silico environmental fate model validation studies where a low-persistence, hydroxylated small-molecule thiophenone is required. Its predicted rapid atmospheric oxidation (OH half-life ~11.6 hours) further supports its suitability for studies where minimal long-range atmospheric transport potential is a selection criterion.

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